molecular formula C10H6FNOS B112562 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-69-6

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B112562
CAS No.: 383142-69-6
M. Wt: 207.23 g/mol
InChI Key: WFSOVONCIJOYCO-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group and an aldehyde functional group in this compound makes it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbon disulfide and chloroacetaldehyde in the presence of a base to form the thiazole ring. The reaction conditions often include:

    Temperature: Moderate heating (50-80°C)

    Solvent: Polar solvents like ethanol or methanol

    Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Formation of alcohols using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration reactions to introduce different substituents on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products:

    Oxidation: 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid

    Reduction: 4-(4-Fluorophenyl)-1,3-thiazole-2-methanol

    Substitution: Various halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde serves as an intermediate for creating complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic pathways. For instance:

  • Oxidation can convert it into 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid.
  • Reduction can yield 4-(4-fluorophenyl)-1,3-thiazole-2-methanol.
  • Substitution reactions allow for the introduction of different substituents on the thiazole ring.

Biological Applications

The compound has been investigated for its bioactive properties , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of thiazoles exhibit significant activity against various bacterial strains and cancer cell lines.

  • For example, a related compound demonstrated antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, showing zones of inhibition that indicate potential therapeutic applications .
  • The mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways, which is enhanced by the presence of the fluorine atom that increases binding affinity.

Medicinal Chemistry

In drug development, this compound is explored for its potential as a lead structure in designing inhibitors targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections. Its structural properties allow for modifications that can improve efficacy and reduce side effects.

Case Study: Anticancer Activity
A derivative of this compound was tested against cancer cell lines and showed promising results, indicating its potential as an anticancer agent .

Industrial Applications

The compound also finds applications in the production of agrochemicals , dyes, and materials with specific electronic properties. Its unique electronic characteristics due to the fluorine substitution make it suitable for use in materials science.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde
  • 4-(4-Methylphenyl)-1,3-thiazole-2-carbaldehyde
  • 4-(4-Nitrophenyl)-1,3-thiazole-2-carbaldehyde

Comparison: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity. Compared to its chlorinated, methylated, or nitrated analogs, the fluorinated compound often exhibits superior performance in biological assays and chemical reactions due to the strong electron-withdrawing nature of the fluorine atom.

Biological Activity

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorophenacyl bromide with thiazole derivatives under Hantzsch thiazole synthesis conditions. This method allows for the introduction of various substituents that can modify the biological activity of the resulting compounds .

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds related to this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial efficacy .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies indicate that this compound and its analogs exhibit cytotoxic effects against several cancer cell lines. For example, one study reported an IC50 value of less than 20 µg/mL against Jurkat and HT-29 cell lines, suggesting potent antitumor activity comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 ValuesReferences
AntimicrobialMRSA, E. faeciumLow MIC
AntitumorJurkat, HT-29<20 µg/mL
CytotoxicityVarious cancer cell lines<20 µg/mL

Structure-Activity Relationships (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Studies suggest that substituents on the phenyl ring significantly affect the potency of these compounds. For example:

  • Electron-donating groups at certain positions enhance cytotoxicity.
  • The presence of halogen substituents (like fluorine) appears to improve antibacterial activity.
  • The thiazole ring itself is essential for maintaining biological activity across various assays .

Case Studies

Several case studies highlight the effectiveness of this compound in specific therapeutic contexts:

  • Anticancer Studies : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that modifications at the 2-position of the thiazole ring can lead to enhanced anticancer properties. Notably, one derivative demonstrated an IC50 value lower than that of doxorubicin in both Jurkat and A-431 cell lines .
  • Antimicrobial Testing : In a comparative study against drug-resistant bacterial strains, thiazole derivatives including this compound showed superior activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSOVONCIJOYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395283
Record name 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383142-69-6
Record name 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g (23.04 mmol) of 2-bromo-1-(4-fluorophenyl)-ethanone und 3.76 g (23.04 mmol) of 2,2-diethoxythioacetamide were stirred in 100 ml of ethanol at room temperature for 2 h. After concentrating, the residue was heated with ethyl acetate, the insolubles were filtered off, and the filtrate was evaporated. The obtained acetal (6.2 g) was stirred with 50 ml of acetone, 50 ml of water and 1 ml of 2N hydrochloric acid at room temperature for 4 h. Evaporation of the mixture yielded 4.22 g (88%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
100 mL
Type
solvent
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Yield
88%

Synthesis routes and methods II

Procedure details

5 g (23.04 mmol) of 4-fluorophenacyl bromide and 3.76 g (23.04 mmol) of 2,2-diethoxythioacetamide in 100 ml of ethanol were stirred at room temperature for 2 h. After concentration, the residue was treated with ethyl acetate and filtered. The filtrate was concentrated and the obtained residue, which consisted of the diethyl acetal of 4-(4-fluoro-phenyl)-thiazole-2-carbaldehyde, was treated with 100 ml of acetone/water and 1 ml of 2 N hydrochloric acid. After stirring at room temperature for 2 h, the reaction mixture was evaporated. Yield: 4.22 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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